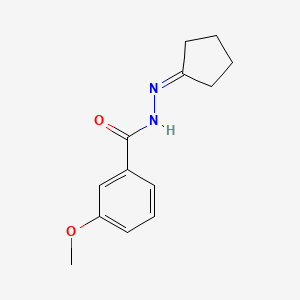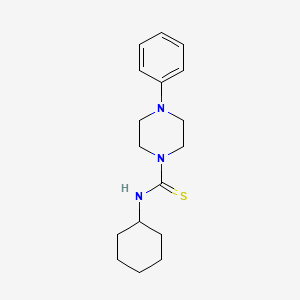
N-cyclohexyl-4-phenyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-phenyl-1-piperazinecarbothioamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. CPP has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Furthermore, CPP has been found to modulate the activity of ion channels such as the voltage-gated calcium channels and the NMDA receptors.
Biochemical and Physiological Effects:
CPP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. CPP has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, indicating its potential as an antioxidant agent. In addition, CPP has been found to reduce the levels of pain and anxiety in animal models, indicating its potential as an analgesic and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It exhibits a wide range of biological and pharmacological activities, making it a potential candidate for the treatment of various diseases. However, CPP also has some limitations for lab experiments. It has a relatively low solubility in water, which can affect its bioavailability. In addition, the mechanism of action of CPP is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on CPP. Firstly, further studies are needed to elucidate the mechanism of action of CPP and its potential targets in the brain. Secondly, more studies are needed to investigate the potential therapeutic applications of CPP in various fields of medicine. Thirdly, studies are needed to optimize the synthesis method of CPP and improve its bioavailability. Finally, studies are needed to investigate the potential side effects of CPP and its safety profile in humans.
Conclusion:
In conclusion, N-cyclohexyl-4-phenyl-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP exhibits a wide range of biological and pharmacological activities and has been investigated for its potential use as an anti-inflammatory, analgesic, and anti-tumor agent. Further studies are needed to elucidate the mechanism of action of CPP, optimize its therapeutic potential, and investigate its safety profile in humans.
Synthesemethoden
The synthesis of CPP involves the reaction between cyclohexylamine, phenylpiperazine, and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction results in the formation of CPP as a yellow crystalline solid. The yield of CPP can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPP has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, CPP has been found to modulate the activity of ion channels and transporters, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFXAIFLOBZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-phenylpiperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
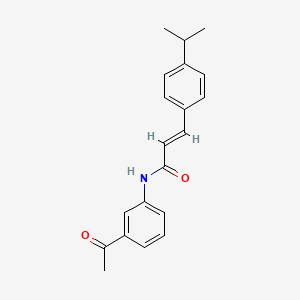
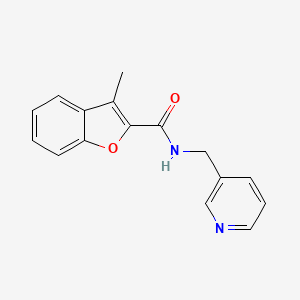
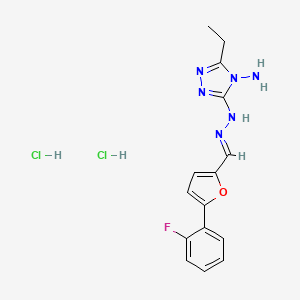
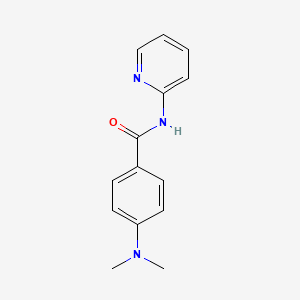
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

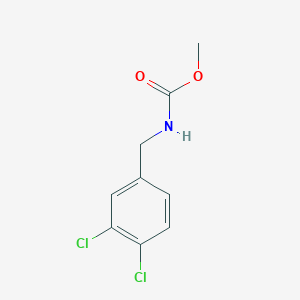
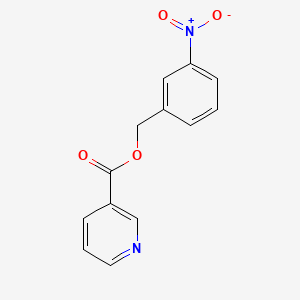

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
